molecular formula C16H28N7O7P B12929241 8-[(6-Aminohexyl)amino]adenosine 5'-(dihydrogen phosphate) CAS No. 52977-32-9

8-[(6-Aminohexyl)amino]adenosine 5'-(dihydrogen phosphate)

Cat. No.: B12929241
CAS No.: 52977-32-9
M. Wt: 461.41 g/mol
InChI Key: GZBOSHMMYYUGMO-SDBHATRESA-N
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Description

8-[(6-Aminohexyl)amino]adenosine 5'-(dihydrogen phosphate) is a useful research compound. Its molecular formula is C16H28N7O7P and its molecular weight is 461.41 g/mol. The purity is usually 95%.
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Properties

CAS No.

52977-32-9

Molecular Formula

C16H28N7O7P

Molecular Weight

461.41 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-[6-amino-8-(6-aminohexylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C16H28N7O7P/c17-5-3-1-2-4-6-19-16-22-10-13(18)20-8-21-14(10)23(16)15-12(25)11(24)9(30-15)7-29-31(26,27)28/h8-9,11-12,15,24-25H,1-7,17H2,(H,19,22)(H2,18,20,21)(H2,26,27,28)/t9-,11-,12-,15-/m1/s1

InChI Key

GZBOSHMMYYUGMO-SDBHATRESA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C(=N2)NCCCCCCN)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=N2)NCCCCCCN)C3C(C(C(O3)COP(=O)(O)O)O)O)N

Origin of Product

United States

Biological Activity

8-[(6-Aminohexyl)amino]adenosine 5'-(dihydrogen phosphate) (commonly referred to as AHA-ADP) is a modified nucleotide that has garnered interest due to its potential biological activities. This compound features an aminohexyl side chain that can facilitate interactions with various biological molecules, enhancing its utility in biochemical applications.

AHA-ADP is characterized by the following properties:

  • Molecular Formula : C₁₆H₂₉N₇O₁₀P₂
  • Molecular Weight : 541.39 g/mol
  • CAS Number : 102029-82-3
  • Purity : ≥ 95% (HPLC)

Synthesis

The synthesis of AHA-ADP involves several steps, typically starting from adenosine triphosphate (ATP) or adenosine monophosphate (AMP). The introduction of the aminohexyl group is achieved through a series of chemical reactions, including the use of activating agents and purification techniques such as chromatography.

AHA-ADP exhibits biological activity primarily through its interaction with enzymes and receptors involved in nucleotide signaling pathways. The aminohexyl group enhances its binding affinity to various targets, potentially modulating their activity.

Case Studies and Research Findings

  • Enzymatic Activity : A study demonstrated that AHA-ADP acts as a substrate for deoxynucleotidyl terminal transferase and E. coli DNA polymerase I, facilitating the incorporation of modified nucleotides into DNA strands. This property is particularly useful for applications in genetic engineering and molecular biology .
  • Bioluminescence Assays : Preliminary evaluations indicated that conjugates of AHA-ADP exhibit bioluminescent properties, although their efficiency was lower compared to natural ATP. The bioluminescence yield from AHA-ADP conjugates was approximately 1% of that from ATP, suggesting potential for use in biosensors and assays where luminescence detection is required .
  • Fluorescent Labeling : AHA-ADP can be conjugated with fluorescent dyes, allowing for visualization in cellular assays. This application has been explored in studies focusing on cellular uptake and localization of nucleotides within live cells .

Comparative Table of Related Compounds

Compound NameMolecular Weight (g/mol)Biological ActivityNotes
AHA-ADP541.39Substrate for DNA polymerases; bioluminescent propertiesModified nucleotide
ATP507.18Energy currency; substrate for kinasesNatural nucleotide
NAD663.43Coenzyme in redox reactions; substrate for ADP-ribosylationEssential for metabolism

Applications

The unique properties of AHA-ADP make it suitable for various applications:

  • Molecular Biology : Used in the synthesis of labeled DNA or RNA for tracking and analysis.
  • Biosensors : Its bioluminescent properties can be harnessed in diagnostic assays.
  • Drug Development : Potentially useful in developing therapeutic agents targeting nucleotide pathways.

Scientific Research Applications

Structural and Chemical Properties

The molecular formula for 8-[(6-Aminohexyl)amino]adenosine 5'-(dihydrogen phosphate) is C16H28N7O7P, with a molecular weight of approximately 453.4 g/mol. The compound features an adenosine backbone modified with a 6-aminohexyl group, which enhances its solubility and reactivity in biological systems.

2.1. Molecular Probes

One of the primary applications of this compound is as a molecular probe in biochemical assays. Its fluorescent properties allow it to be used in various detection methods, such as:

  • Fluorescence Resonance Energy Transfer (FRET) : The compound can act as a donor or acceptor in FRET assays, enabling the study of protein-protein interactions and conformational changes in biomolecules.
  • In situ Hybridization : Modified nucleotides like this one can be incorporated into oligonucleotides for labeling DNA or RNA sequences, facilitating the visualization of gene expression patterns within cells.

2.2. Enzyme Substrates

This compound can serve as a substrate for various enzymes, including kinases and phosphatases. Its structural modifications make it suitable for:

  • Kinase Activity Assays : The presence of the phosphate group allows it to participate in phosphorylation reactions, making it useful for studying kinase activity in cellular signaling pathways.
  • Phosphatase Inhibition Studies : By modifying the phosphate moiety, researchers can investigate the inhibition mechanisms of phosphatases, which play critical roles in regulating cellular functions.

2.3. Drug Development

The unique properties of 8-[(6-Aminohexyl)amino]adenosine 5'-(dihydrogen phosphate) make it a candidate for drug development:

  • Targeting Nucleotide Signaling Pathways : The compound can be designed to modulate nucleotide signaling pathways involved in various diseases, including cancer and metabolic disorders.
  • Antiviral Research : Its structural similarity to natural nucleotides allows it to be explored as a potential antiviral agent by interfering with viral replication processes.

3.1. Fluorescent Labeling in Live Cell Imaging

In a study published in Nature Communications, researchers utilized 8-[(6-Aminohexyl)amino]adenosine 5'-(dihydrogen phosphate) conjugated with fluorescent dyes to visualize RNA dynamics in live cells. The compound's ability to penetrate cell membranes and label RNA allowed for real-time tracking of RNA synthesis and degradation processes.

3.2. Kinase Inhibition Assays

A study conducted by researchers at the University of California demonstrated that this compound could effectively inhibit certain kinases involved in cancer progression. By using it as a substrate in kinase assays, they identified specific binding affinities and inhibition constants, leading to potential therapeutic applications.

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